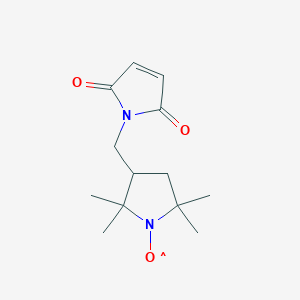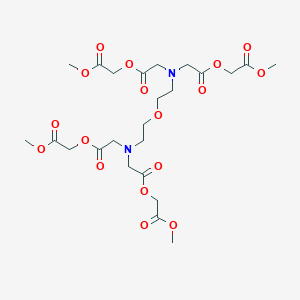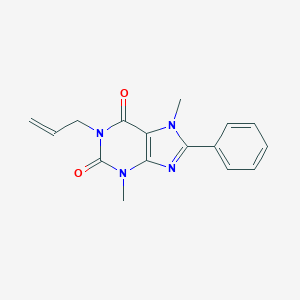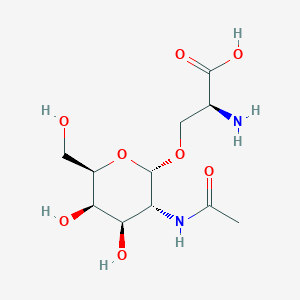
L-Homoserine lactone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Homoserine lactone (hydrochloride) is a chemical compound that plays a significant role in the quorum sensing mechanisms of gram-negative bacteria. Quorum sensing is a process of bacterial communication that relies on the production and detection of signaling molecules called autoinducers. L-Homoserine lactone (hydrochloride) is one such autoinducer, and it is involved in regulating various physiological activities, including biofilm formation and virulence factor production .
Mechanism of Action
Target of Action
L-Homoserine lactone hydrochloride primarily targets the quorum sensing (QS) system of certain bacteria, particularly Pseudomonas aeruginosa . The QS system is a mechanism of intercellular communication employed by diverse species of bacteria, mediated by small diffusible signaling molecules termed autoinducers . The most common class of autoinducer used by gram-negative bacteria are N-acylhomoserine lactones (AHLs) .
Mode of Action
This compound acts as a quorum sensing inhibitor (QSI) . It modulates the LasR-dependent QS system of Pseudomonas aeruginosa . In the QS system, the production of several virulence factors by P. aeruginosa can be controlled via the density of the cells . Once the AHLs reach a critical threshold concentration, they bind to the transcriptional regulatory protein LasR .
Biochemical Pathways
The QS system of P. aeruginosa is complex, with each signaling mechanism related to and affecting another . Expression of virulence genes is connected with las, rhl, and Pseudomonas Quinolone Signal (PQS) systems . LasI directs the synthesis of AHLs in the las QS system .
Result of Action
This compound reduces virulence factors and halts inflammation and tissue damage . In Pseudomonas aeruginosa, it controls virulence factor production and biofilm formation .
Action Environment
It’s known that the qs system, which the compound targets, is density-dependent , suggesting that the bacterial population density could influence the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
L-Homoserine lactone hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the LasR-dependent quorum sensing system of Pseudomonas aeruginosa . In this system, the production of several virulence factors by Pseudomonas aeruginosa can be controlled via the density of the cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it controls the production of biofilm and virulence factors in Pseudomonas aeruginosa .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the LasR-dependent QS system of Pseudomonas aeruginosa, it binds to the transcriptional regulatory protein LasR .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Homoserine lactone (hydrochloride) can be synthesized through several methods. One common approach involves the reaction of methionine with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with 4 M hydrochloric acid in dioxane .
Industrial Production Methods: Industrial production methods for L-Homoserine lactone (hydrochloride) typically involve the use of robust synthetic routes that ensure high yields and purity. These methods often employ nucleophilic substitution reactions and other well-established organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: L-Homoserine lactone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
L-Homoserine lactone (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its role in bacterial communication and quorum sensing.
Medicine: It is investigated for its potential to inhibit bacterial virulence factors and biofilm formation, making it a target for developing new antibacterial agents.
Industry: It is used in the development of biosensors and other biotechnological applications
Comparison with Similar Compounds
L-Homoserine lactone (hydrochloride) is unique in its structure and function compared to other similar compounds. Some similar compounds include:
N-Acyl homoserine lactones: These compounds also play a role in quorum sensing but differ in their acyl chain length and functional groups.
Brominated furanones: These compounds are known for their quorum sensing inhibitory activity but have different chemical structures and mechanisms of action.
L-Homoserine lactone (hydrochloride) stands out due to its specific role in regulating virulence factors and biofilm formation in Pseudomonas aeruginosa .
Properties
CAS No. |
2185-03-7 |
|---|---|
Molecular Formula |
C4H6ClNO2 |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
(3S)-3-amino-3H-furan-2-one;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c5-3-1-2-7-4(3)6;/h1-3H,5H2;1H/t3-;/m0./s1 |
InChI Key |
SXCADCWKHNVANX-DFWYDOINSA-N |
SMILES |
C1COC(=O)C1N.Cl |
Isomeric SMILES |
C1=COC(=O)[C@H]1N.Cl |
Canonical SMILES |
C1=COC(=O)C1N.Cl |
Pictograms |
Irritant |
Synonyms |
(3S)-3-Aminodihydro-2(3H)-furanone Hydrochloride; (S)-Homoserine Lactone Hydrochloride; L-Homoserine Lactone Hydrochloride; _x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Dibenz[a,j]acridine](/img/structure/B14077.png)

